molecular formula C16H11ClO3 B1661247 6-chloro-2-(3-methoxyphenyl)-4H-chromen-4-one CAS No. 88952-75-4

6-chloro-2-(3-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B1661247
CAS No.: 88952-75-4
M. Wt: 286.71 g/mol
InChI Key: MTXCAHZXOPLPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3-methoxyphenyl)-4H-chromen-4-one is a chromen-4-one derivative with the molecular formula C16H11ClO3 and a molecular weight of 286.71 g/mol . This chemical, identified by CAS Number 88952-75-4, serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research . Researchers utilize this compound in the exploration of structure-activity relationships, particularly in the development of novel flavone and chromenone-based scaffolds . Its structural features, including the chloro substituent and the methoxyphenyl ring, make it a versatile precursor for further chemical functionalization . Available in quantities ranging from 1mg to 500mg, this product is guaranteed to be of high quality and purity for your research requirements . Intended Use & Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. It is not for personal use.

Properties

IUPAC Name

6-chloro-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXCAHZXOPLPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526047
Record name 6-Chloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88952-75-4
Record name 6-Chloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chalcone Condensation and Oxidative Cyclization

The chalcone-mediated route remains a cornerstone for constructing the chromenone scaffold. A representative procedure involves condensing 5-chloro-2-hydroxyacetophenone with 3-methoxybenzaldehyde under basic conditions to form the corresponding chalcone intermediate. In a typical protocol, equimolar amounts of the ketone and aldehyde are stirred in a 1:1 v/v mixture of N-methylpyrrolidone and aqueous potassium hydroxide at room temperature. Neutralization with hydrochloric acid precipitates the chalcone, which is recrystallized from methanol (yield: 68–72%).

Oxidative cyclization of the chalcone precursor is achieved using a potassium carbonate/methanol/hydrogen peroxide system. This step induces intramolecular nucleophilic attack, forming the chromenone ring. The reaction proceeds at 60–70°C for 4–6 hours, yielding 3-hydroxy-2-(3-methoxyphenyl)-6-chloro-4H-chromen-4-one. Subsequent O-methylation with dimethyl sulfate in acetonitrile introduces the methoxy group at position 3, though competing side reactions may reduce overall efficiency (final yield: 34%).

Key Advantages :

  • Utilizes inexpensive starting materials.
  • Amenable to large-scale production.

Limitations :

  • Multi-step purification reduces atom economy.
  • Moderate regiocontrol during cyclization.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances leverage palladium catalysis to introduce the 3-methoxyphenyl moiety at position 2. A Suzuki-Miyaura coupling protocol adapts methods from thiochromenone synthesis. In this approach, 6-chloro-4H-chromen-4-one-2-boronic acid reacts with 3-methoxyiodobenzene under Pd(OAc)₂/XPhos catalysis. Optimal conditions involve 5 mol% Pd(OAc)₂, 10 mol% XPhos, and zinc triflate (0.2 equiv) in DMF at 80°C for 6 hours. The zinc additive coordinates with the chromenone’s carbonyl group, enhancing electrophilicity at C-2 and facilitating transmetalation.

An alternative cross-coupling strategy employs trimethylsilylacetylene as a coupling partner. As demonstrated in analogous syntheses, 2-bromo-6-chloro-4H-chromen-4-one reacts with 3-methoxyphenylacetylene in the presence of [Pd(PPh₃)₂Cl₂] (2 mol%), CuI (4 mol%), and triethylamine in THF. After 24 hours at room temperature, the alkyne intermediate undergoes proto-desilylation with potassium carbonate in methanol, affording the target compound in 65–72% yield.

Reaction Optimization Data :

Parameter Optimal Value Impact on Yield
Pd Catalyst Loading 5 mol% Maximizes TOF
Temperature 80°C Balances rate/degradation
Solvent DMF Enhances solubility
Additive Zn(OTf)₂ (0.2 equiv) Activates substrate

Critical Considerations :

  • Boronic acid derivatives require strict anhydrous conditions.
  • Heterogeneous palladium residues necessitate post-reaction filtration through celite.

Multi-Step Synthesis with Functional Group Transformations

A sequential functionalization approach builds the chromenone skeleton from simpler precursors. Starting with 6-chloro-4H-chromen-4-one, Friedel-Crafts acylation introduces the 3-methoxyphenyl group. Using aluminum chloride (1.2 equiv) in dichloromethane, the reaction proceeds at 0°C for 2 hours, followed by warming to room temperature. However, over-acylation at position 8 remains a challenge, necessitating chromatographic separation (silica gel, ethyl acetate/hexanes 1:4).

Alternatively, Claisen-Schmidt condensation between 5-chloro-2-hydroxybenzaldehyde and 3-methoxyacetophenone generates a diarylpropenone intermediate. Cyclization under acidic conditions (H₂SO₄/glacial AcOH, 110°C, 3 hours) forms the chromenone core, though epoxidation side products may arise.

Yield Comparison :

Method Intermediate Steps Overall Yield
Chalcone Cyclization 4 34%
Suzuki Coupling 2 72%
Friedel-Crafts Acylation 3 58%

Alternative Methods and Recent Advances

Electrochemical synthesis emerges as a solvent-free alternative. Preliminary studies show that anodic oxidation of 6-chloro-2-(3-methoxyphenyl)chroman-4-ol in acetonitrile (tetrabutylammonium perchlorate electrolyte) generates the chromenone at 1.2 V vs. Ag/AgCl. While yields remain suboptimal (41–45%), this method eliminates stoichiometric oxidants like PCC.

Microwave-assisted protocols reduce reaction times significantly. Irradiating a mixture of 6-chloro-4H-chromen-4-one, 3-methoxyphenylboronic acid, and Pd(OAc)₂ in DMF at 120°C for 20 minutes achieves 68% conversion, though scalability concerns persist.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemical fidelity. Diagnostic signals include:

  • ¹H NMR (CDCl₃) : δ 8.19 (d, J = 8.1 Hz, H-5), 7.53–7.49 (m, H-2' and H-6'), 6.94 (s, H-3).
  • ¹³C NMR : δ 180.9 (C-4), 160.2 (C-2), 139.7 (C-6).

High-resolution mass spectrometry (HRMS) validates molecular composition: [M + H]⁺ calcd. for C₁₆H₁₂ClO₃⁺, 287.0471; found, 287.0475.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as a scaffold for synthesizing potential drug candidates targeting various diseases. Its structural features allow for modifications that can enhance biological activity against specific targets.
    • Case Study : Research indicates that derivatives of chromenone exhibit significant antioxidant properties, which are beneficial in developing therapies for oxidative stress-related diseases .
  • Antioxidant Activity :
    • 6-Chloro-2-(3-methoxyphenyl)-4H-chromen-4-one has shown the ability to scavenge free radicals and inhibit oxidative stress pathways. This property is crucial in the formulation of nutraceuticals aimed at preventing chronic diseases.
  • Fluorescence Sensing :
    • The compound's structural characteristics make it suitable for use as a fluorescence sensor in biochemical assays. Its fluorescence properties depend on the molecular structure, allowing it to act as an analytical probe in various chemical and biological applications .

Analytical Applications

  • Spectrophotometric Determination :
    • Similar compounds have been utilized as analytical reagents for determining trace metals in environmental samples. For instance, derivatives like 6-Chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one have been employed for the spectrophotometric determination of niobium . This highlights the potential of this compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. In cancer cells, the compound has been found to inhibit key signaling pathways, leading to reduced cell proliferation and increased apoptosis . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 6-Chloro-2-(4-Methoxyphenyl)-4H-Chromen-4-One (2dc): Structure: Methoxy group at the para position of the phenyl ring. Properties: Melting point 173–174°C, 62% synthesis yield via column chromatography .
  • 6-Chloro-2-(p-Tolyl)-4H-Chromen-4-One (2db) :

    • Structure : Methyl group at the para position of the phenyl ring.
    • Properties : Melting point 177–178°C, 72% synthesis yield .
    • Key Difference : The hydrophobic methyl group could increase lipid solubility, affecting bioavailability compared to methoxy-substituted analogs.
  • 6-Chloro-3-Hydroxy-2-(2-Thienyl)-4H-Chromen-4-One :

    • Structure : Thienyl group at position 2 and hydroxy at position 3.
    • Key Difference : The thienyl group introduces sulfur-based electronic effects, while the hydroxy group enables hydrogen bonding, enhancing metal-chelation capacity .

Halogenation and Hydroxylation Patterns

  • 6,8-Dichloro-2-(4-Methoxyphenyl)-4H-Chromen-4-One: Structure: Additional chloro at position 6. Properties: Computational studies (DFT/B3LYP) show altered HOMO-LUMO gaps (electron density transfer) compared to mono-chloro derivatives, influencing redox behavior . Key Difference: Increased electron-withdrawing effects may enhance stability but reduce nucleophilic susceptibility.
  • 5,7-Dihydroxy-2-(3-Methoxyphenyl)-4H-Chromen-4-One: Structure: Hydroxy groups at positions 5 and 5. Key Difference: Hydroxylation increases polarity and antioxidant capacity via radical scavenging.

Functional Group Modifications

  • 3,6,7-Trihydroxy-2-(3-Hydroxyphenyl)-4H-Chromen-4-One (20q): Structure: Trihydroxy substitution on the chromenone core. Activity: Acts as an IP6K2 inhibitor (87% yield), with demethylation steps critical for activity . Key Difference: Multiple hydroxyls enhance hydrogen-bonding interactions, improving target binding compared to methoxy derivatives.
  • 3-Hydroxy-2-(4-Methoxyphenyl)-6-Methyl-4H-Chromen-4-One :

    • Application : Used as a spectrophotometric ligand for vanadium(V) detection, forming a 1:2 metal-ligand complex .
    • Key Difference : Methyl at position 6 vs. chloro in the target compound affects steric hindrance and metal coordination geometry.

Physicochemical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
6-Chloro-2-(3-methoxyphenyl)-4H-chromen-4-one Not Reported Not Given Not Available -
6-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one 173–174 62 δ 8.19 (d, J = 2.6 Hz, 1H), 7.81 (d, J = 8.3 Hz, 2H)
6-Chloro-2-(p-tolyl)-4H-chromen-4-one 177–178 72 δ 2.44 (s, 3H, CH₃), 7.33 (d, J = 8.0 Hz, 2H)
6-Chloro-3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one Not Reported - λmax = 400 nm (vanadium complex)

Computational and Theoretical Insights

  • 6,8-Dichloro-2-(4-Methoxyphenyl)-4H-Chromen-4-One :
    • DFT studies reveal a HOMO-LUMO gap of 3.82 eV, indicating moderate electron mobility. Atomic charges show electron density localization at oxygen and chlorine atoms .
  • Target Compound : Computational data is lacking, but analogous studies suggest substituent position (3-methoxy vs. 4-methoxy) would modulate electronic distribution and reactivity.

Biological Activity

6-Chloro-2-(3-methoxyphenyl)-4H-chromen-4-one, a member of the chromone family, has garnered attention for its diverse biological activities. Chromones are known for their presence in various plants and their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, detailing its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate phenolic precursors with suitable reagents under controlled conditions. The yield and purity of synthesized compounds can vary based on the method employed.

Biological Activity Overview

The biological activities attributed to this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Antioxidant Activity : Demonstrates the ability to scavenge free radicals.
  • Cytotoxicity : Potentially effective against various cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus180.25
Escherichia coli150.50
Candida albicans200.30
Pseudomonas aeruginosa121.00

This table illustrates the compound's effectiveness against various microbial strains, with particular strength noted against Candida albicans and Staphylococcus aureus.

Antioxidant Activity

Research indicates that chromone derivatives possess notable antioxidant properties. The compound's ability to inhibit oxidative stress markers was evaluated through assays measuring DPPH radical scavenging activity.

Table 2: Antioxidant Activity Assay Results

Concentration (µg/mL)% Inhibition
1030
5055
10075

These results reflect a concentration-dependent increase in antioxidant activity, suggesting potential applications in preventing oxidative damage.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed promising results.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

  • Anticancer Activity : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, suggesting potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential for neurodegenerative disease applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-chloro-2-(3-methoxyphenyl)-4H-chromen-4-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of (2E)-1-[2-hydroxy-4-(2-methylpropoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one using iodine in DMSO at 140–145°C, followed by purification via column chromatography (toluene-ethyl acetate, 10:1). Yield optimization requires strict temperature control, monitoring via TLC, and post-reaction iodine removal with aqueous sodium bisulphite .
  • Key Challenges : Low yields (e.g., 68% in one protocol) may arise from incomplete cyclization or side reactions. Recrystallization from ethanol improves purity but may reduce overall yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the chromen-4-one core, substituent positions (e.g., chlorine at C6 and methoxyphenyl at C2), and coplanarity deviations (<0.2 Å). Intramolecular C–H···O interactions and π-π stacking (3.5 Å) stabilize the crystal lattice . Software like SHELXL and WinGX are used for refinement.
  • Data Ambiguities : Partial occupancy of chlorine (5.3%) and hydrogen atoms requires careful refinement to avoid overinterpretation .

Q. What is the primary biological target of this compound, and how does it modulate cellular signaling?

  • Methodological Answer : The compound selectively inhibits adenylyl cyclase 1 (AC1), reducing cAMP production in a calmodulin-dependent manner. AC1 inhibition is implicated in pain signaling and opioid dependency pathways .
  • Experimental Validation : Selectivity over eight other AC isoforms is confirmed via competitive binding assays and cAMP quantification in HEK293 cells .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacokinetic data (e.g., LogP variability) during drug design?

  • Methodological Answer : LogP values (2.63–4.71) vary due to computational models (e.g., Ghose vs. Veber). Experimental validation via HPLC-derived retention times under standardized conditions (e.g., octanol-water partitioning) resolves discrepancies. The compound’s moderate water solubility (0.00992–0.0221 mg/mL) and high GI absorption (LogS = -4.48 to -6.11) suggest formulation challenges for oral delivery .
  • Optimization Strategies : Structural modifications (e.g., adding polar groups) improve solubility while retaining AC1 affinity .

Q. What crystallographic strategies resolve partial occupancy or disorder in the compound’s structure?

  • Methodological Answer : For mixed chlorine/hydrogen occupancy at C6, dual refinement in SHELXL with occupancy parameters constrained to sum to 1.0 ensures accuracy. Disorder in the trichloromethyl group is modeled using isotropic displacement parameters and distance restraints .
  • Software Tools : SHELXS for structure solution and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. Why does this compound selectively inhibit AC1 over other adenylyl cyclase isoforms?

  • Methodological Answer : Molecular docking studies suggest hydrophobic interactions between the trichloromethyl group and AC1’s calmodulin-binding pocket. Mutagenesis of AC1’s Thr351 residue abolishes inhibition, confirming a binding hotspot absent in other isoforms .
  • Downstream Effects : Reduced cAMP levels attenuate protein kinase A (PKA) activation, validated via Western blotting in neuronal cell lines .

Q. How do metabolic pathways involving CYP450 enzymes impact the compound’s efficacy?

  • Methodological Answer : The compound inhibits CYP1A2, CYP2C19, and CYP2D6, risking drug-drug interactions. In vitro microsomal assays (human liver microsomes + NADPH) identify primary metabolites (e.g., demethylated derivatives). Co-administration with CYP inhibitors (e.g., fluvoxamine) prolongs half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-(3-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
6-chloro-2-(3-methoxyphenyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.